Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate
Description
Properties
IUPAC Name |
methyl 3-amino-4-(2,5-dimethylanilino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-4-5-11(2)15(8-10)18-14-7-6-12(9-13(14)17)16(19)20-3/h4-9,18H,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDFFHMMVNAPKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=C(C=C(C=C2)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 3-amino-4-substituted benzoic acids
A common initial step in the synthesis of methyl 3-amino-4-substituted benzoates is the esterification of the corresponding carboxylic acid with methanol. This step is crucial for introducing the methyl benzoate moiety.
- Method : The esterification is typically performed by refluxing 3-amino-4-substituted benzoic acid with methanol in the presence of an acid catalyst such as hydrochloric acid or thionyl chloride (SOCl2). Cooling the reaction mixture in an ice bath during the addition of reagents helps control the reaction rate and avoid side reactions.
- Example : Methyl 3-amino-4-methylbenzoate was synthesized by reacting 3-amino-4-methylbenzoic acid with methanol and SOCl2, stirring and refluxing for 4 hours, followed by extraction and purification. This method yielded the ester in 97% yield as a beige powder.
| Parameter | Condition/Value |
|---|---|
| Reactants | 3-amino-4-methylbenzoic acid, MeOH |
| Catalyst | SOCl2 (thionyl chloride) |
| Temperature | Ice bath during addition, reflux for 4 h |
| Work-up | Saturated NaHCO3 aqueous wash, EtOAc extraction |
| Yield | 97% |
Amination via catalytic hydrogenation of nitro precursors
A well-established method to obtain amino-substituted benzoates involves the reduction of nitro-substituted methyl benzoates.
- Method : Hydrogenation of methyl 4-methyl-3-nitrobenzoate using Raney nickel catalyst under hydrogen pressure (50 psi) in methanol for 8 hours effectively converts the nitro group to an amino group.
- Outcome : This method yields methyl 3-amino-4-methylbenzoate with a high yield of 96%, producing a yellow solid after filtration and concentration.
| Parameter | Condition/Value |
|---|---|
| Reactants | Methyl 4-methyl-3-nitrobenzoate |
| Catalyst | Raney Ni (20 mol%) |
| Solvent | Methanol |
| Pressure | 50 psi H2 |
| Time | 8 hours |
| Yield | 96% |
Biological transamination methods for substituted amino benzoates
Emerging biocatalytic approaches utilize transaminase enzymes to convert keto-substituted benzoates into amino derivatives under mild conditions.
- Process : Using a restructuring transaminase enzyme, 3-carbonyl-4-substituted benzoate derivatives can be converted into the corresponding 3-amino-4-substituted benzoates. The reaction requires cofactors such as pyridoxal phosphate, amino donors (e.g., isopropylamine), and solubility promoters like dimethyl sulfoxide (DMSO).
- Conditions : The reaction is conducted in buffered aqueous media (pH 6.0–9.0), at temperatures between 25–45°C, under nitrogen atmosphere to prevent oxidation. The enzymatic preparation of the transaminase involves bacterial culture activation, induction with IPTG or lactose, ultrasonic disruption, and freeze-drying.
- Advantages : This method offers regioselectivity and environmentally friendly conditions, suitable for complex substituted benzoates.
| Parameter | Condition/Value |
|---|---|
| Substrate | 3-carbonyl-4-(2,5-dimethylphenyl) benzoate (analogous) |
| Enzyme | Restructuring transaminase |
| Cofactor | Pyridoxal phosphate |
| Amino donor | Isopropylamine |
| Solubility promoter | DMSO |
| pH | 6.0–9.0, optimal ~7.0 |
| Temperature | 25–45°C |
| Atmosphere | Nitrogen purging |
| Yield | Conversion rate 90–99% |
Multi-step synthetic approaches involving substitution and coupling
For the specific compound methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate, the synthesis likely involves:
- Preparation of methyl 3-amino-4-methylbenzoate as a key intermediate.
- Subsequent nucleophilic aromatic substitution or amination with 2,5-dimethylaniline derivatives under controlled conditions to introduce the 2,5-dimethylphenylamino substituent at the 4-position.
- Use of coupling agents or catalysts to facilitate the amination step.
- Purification via extraction, crystallization, or chromatography.
While direct literature on this exact compound is limited, analogous methods for preparing 3-amino-4-(aryl)amino benzoates involve such strategies.
Summary Table of Preparation Methods
| Method Type | Key Steps | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid-catalyzed esterification | Esterify 3-amino-4-substituted benzoic acid | Methanol, SOCl2 or HCl | Reflux 4 h, ice bath during addition | ~97 | High yield, straightforward esterification |
| Catalytic hydrogenation | Reduce nitro precursor to amino ester | Raney Ni, H2 | 50 psi H2, MeOH, 8 h | ~96 | Efficient nitro reduction to amino group |
| Enzymatic transamination | Convert keto to amino derivative | Transaminase, PLP, amino donor, DMSO | pH 6–9, 25–45°C, nitrogen atmosphere | 90–99 | Mild, regioselective, eco-friendly |
| Aromatic amination/coupling | Amination of methyl amino benzoate | 2,5-dimethylaniline, coupling agents | Controlled temperature, solvent | Variable | Requires optimization for specific substitution |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of palladium catalysts are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzoates and anilines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Active Pharmaceutical Ingredients (APIs)
Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate serves as an intermediate in the synthesis of various APIs. Its structure allows for modifications that lead to the development of drugs with enhanced efficacy. For instance, it can be used in the preparation of compounds targeting bacterial infections due to its potential antimicrobial properties .
2. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial activities. Studies have shown that modifications to the amino group can enhance the compound's effectiveness against certain bacterial strains, making it a candidate for antibiotic development .
Biochemical Applications
1. Buffering Agent in Cell Cultures
This compound functions as a non-ionic organic buffering agent in biological systems, maintaining pH levels between 6 and 8.5. This property is crucial for cell culture applications where pH stability is essential for cellular metabolism and growth .
2. Peptide Synthesis
this compound is utilized in peptide synthesis due to its reactive amine group. It participates in coupling reactions that form peptide bonds, which are fundamental in the production of peptides used in therapeutics .
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The compound’s effects are mediated through binding to active sites and altering the function of target proteins .
Comparison with Similar Compounds
Structural Analogues in Triazine-Linked Benzoates
Several triazine-containing benzoate derivatives share similarities in synthesis methodology and functionalization. For example:
- Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k): This compound (C₂₆H₂₂N₄O₇) incorporates a triazine core linked to methoxy-substituted aryloxy groups and a formyl moiety. Unlike the target compound, its extended structure and electron-withdrawing groups (e.g., formyl) significantly alter reactivity, enabling applications in advanced material synthesis. The synthesis involves multi-step nucleophilic substitutions on trichlorotriazine, requiring precise temperature control (−35°C to 40°C) and chromatographic purification .
- 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4i): This analogue (C₂₄H₁₈N₄O₆) replaces the methyl ester with a carboxylic acid group, enhancing solubility in polar solvents. Its melting point (217.5–220°C) is notably higher than typical benzoate esters, reflecting strong intermolecular hydrogen bonding .
Key Differences :
- The target compound lacks a triazine ring, simplifying its synthesis but limiting its utility in coordination chemistry.
- Substituents like methoxy or formyl groups in triazine-linked analogues introduce distinct electronic effects, whereas the dimethylphenylamino group in the target compound provides steric bulk and moderate electron-donating properties.
Benzoate Derivatives with Sulfonylurea Moieties
Compounds such as triflusulfuron methyl ester and metsulfuron methyl ester () are sulfonylurea herbicides featuring a benzoate backbone fused with a triazine or pyrimidine ring. These derivatives include sulfonyl and urea functional groups, enabling herbicidal activity through acetolactate synthase inhibition. In contrast, Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate lacks these moieties, rendering it biologically inert in agricultural contexts .
Denatonium Benzoate
Denatonium benzoate (C₂₈H₃₄N₂O₃) is a quaternary ammonium salt with a benzoate counterion. It is renowned as the "bitterest compound," used to deter ingestion of toxic substances. Unlike the target compound, its structure includes a benzyl-diethylammonium group, enabling intense bitterness perception via interaction with taste receptors. The target compound’s lack of charged groups limits such bioactivity .
Imidazole and Oxazoloquinoline Carboxylates
Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (e.g., compounds 4 and 5 in ) share a carboxylate ester group but incorporate imidazole or oxazoloquinoline rings. These heterocycles confer rigidity and π-stacking capabilities, making them suitable for optoelectronic materials. The target compound’s simpler structure lacks such conjugated systems, limiting its use in materials science .
Comparative Data Table
Research Findings and Implications
- Synthetic Utility: The target compound’s amino and aryl amino groups make it amenable to further functionalization, such as azo coupling or Schiff base formation, which are less feasible in triazine-linked or sulfonylurea derivatives .
- Thermal Stability : Triazine-linked benzoates (e.g., 5k) exhibit lower melting points (79–82°C) compared to carboxylic acid derivatives (4i, 217.5–220°C), highlighting the impact of substituents on crystallinity .
- Commercial Viability : At €376/50mg, the target compound is priced as a specialty chemical, reflecting its niche role compared to mass-produced herbicides like metsulfuron methyl ester .
Biological Activity
Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C16H18N2O2
- Molecular Weight : 270.33 g/mol
- Structural Features : The compound contains an aromatic ring with two amino substituents, which are critical for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of amino groups allows for hydrogen bonding with proteins and other biomolecules, potentially influencing their structure and function. The ester group may also undergo hydrolysis, releasing active benzoic acid derivatives that can interact with cellular pathways.
Biological Targets and Effects
Preliminary studies suggest that this compound may exhibit a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Anti-inflammatory Properties : Compounds with analogous structures have been investigated for their roles in reducing inflammation.
- Anticancer Potential : The molecular structure suggests possible interactions with cancer cell signaling pathways.
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of this compound among structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-amino-4-(methylamino)benzoate | Contains a methylamino group | Potentially different biological activity |
| Methyl 4-(methylamino)benzoate | Amino group at position 4 | Different substitution pattern affecting reactivity |
| Methyl 4-amino-3-(butylamino)benzoate | Butyl group replacing dimethylphenyl | Variation in hydrophobicity and lipophilicity |
These comparisons illustrate how slight modifications in structure can lead to significant differences in chemical behavior and biological activity.
Synthesis Methods
Several synthesis methods can be employed to produce this compound. These methods highlight the compound's synthetic accessibility while allowing for modifications that could enhance biological activity. Common approaches include:
- Condensation Reactions : Utilizing amines and carboxylic acids to form the desired ester.
- Substitution Reactions : Modifying existing compounds to introduce the dimethylphenyl amino group.
Q & A
Q. How can substituent effects on the bioactivity of this compound be systematically studied?
- Methodology :
- SAR Studies : Synthesize analogs with varying substituents (e.g., methoxy, bromo) on the phenyl ring ().
- Docking Simulations : Predict binding affinities to target enzymes (e.g., kinases) using software like AutoDock.
- In Vitro Assays : Test inhibition potency against relevant biological targets (e.g., microbial growth in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
